molecular formula C27H31N3O5S B11274568 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Katalognummer: B11274568
Molekulargewicht: 509.6 g/mol
InChI-Schlüssel: KOGOGJJTYGNZNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This quinazoline derivative features a complex structure with multiple pharmacophoric groups: a 4-methoxyphenyl moiety, a sulfanyl-linked oxoethyl chain, a tetrahydrofuran (oxolan-2-yl)methyl substituent, and a branched carboxamide group. The compound’s structural complexity necessitates comparative analysis with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Eigenschaften

Molekularformel

C27H31N3O5S

Molekulargewicht

509.6 g/mol

IUPAC-Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C27H31N3O5S/c1-17(2)14-28-25(32)19-8-11-22-23(13-19)29-27(30(26(22)33)15-21-5-4-12-35-21)36-16-24(31)18-6-9-20(34-3)10-7-18/h6-11,13,17,21H,4-5,12,14-16H2,1-3H3,(H,28,32)

InChI-Schlüssel

KOGOGJJTYGNZNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4CCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Quinazoline Core

The quinazoline scaffold is typically synthesized via Niementowski’s reaction or modifications thereof. Anthranilic acid derivatives serve as primary precursors. For instance, 2-aminoterephthalic acid can be selectively esterified to generate monoester intermediates, which undergo cyclization with urea or thiourea derivatives to form the 4-oxo-3,4-dihydroquinazoline core .

Key Reaction :
Reaction of 2-aminoterephthalic acid with thionyl chloride yields the corresponding acid chloride, which is treated with ammonium isothiocyanate to form a thiourea intermediate. Spontaneous cyclization under basic conditions produces 7-carboxy-3,4-dihydroquinazolin-4-one .

Optimized Conditions :

  • Reagent : Thionyl chloride (2 eq), reflux for 3 hours.

  • Cyclization : Sodium hydroxide (2 M), 60°C for 2 hours.

  • Yield : 70–85% .

Functionalization at Position 2: Sulfanyl Group Incorporation

The sulfanyl moiety is introduced via thioetherification using 2-(4-methoxyphenyl)-2-oxoethyl mercaptan or its disulfide derivative. The quinazoline intermediate is first halogenated at position 2 to enhance reactivity .

Stepwise Process :

  • Halogenation : Treat quinazolinone with phosphorus oxychloride to generate 2-chloro-4-oxoquinazoline .

  • Thiolation : React with sodium hydrosulfide (NaSH) to form 2-mercapto-4-oxoquinazoline .

  • Alkylation : Add 2-bromo-1-(4-methoxyphenyl)ethanone (1.5 eq) in DMF with triethylamine (3 eq).

Reaction Metrics :

  • Temperature : 50°C, 6 hours.

  • Yield : 58–64% .

Analytical Data :

  • HRMS : m/z calcd for C18H16NO4S [M+H]+: 342.0801; found: 342.0793.

Synthesis of the 7-Carboxamide Functionality

The carboxylic acid at position 7 is converted to a carboxamide via acyl chloride formation followed by coupling with 2-methylpropylamine .

Protocol :

  • Acyl Chloride : React 7-carboxyquinazolinone with thionyl chloride (3 eq) under reflux for 2 hours .

  • Amine Coupling : Add 2-methylpropylamine (1.2 eq) and triethylamine (3 eq) in dichloromethane at 0°C.

  • Stirring : 4 hours at room temperature.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:3).

  • Yield : 75–82% .

Spectroscopic Confirmation :

  • 13C NMR : δ 166.48 (C=O), 42.15 (–NH–CH(CH2)2) .

Final Assembly and Global Deprotection

In cases where protecting groups (e.g., esters) are used, a final hydrolysis or hydrogenolysis step is employed. For example, tert-butyl esters are cleaved with trifluoroacetic acid.

Deprotection Example :

  • Reagent : TFA/DCM (1:1), 2 hours.

  • Yield : 90–95%.

Summary of Synthetic Routes

StepReaction TypeKey ReagentsYield (%)
1Core FormationThionyl chloride, NH4SCN70–85
23-Substitution2-(Bromomethyl)tetrahydrofuran65–72
32-Sulfanyl Introduction2-Bromo-1-(4-methoxyphenyl)ethanone58–64
47-Carboxamide FormationSOCl2, 2-methylpropylamine75–82
5DeprotectionTFA90–95

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 4 are mitigated using bulky bases (e.g., DIPEA) .

  • Solvent Effects : DMF enhances solubility of intermediates during alkylation.

  • Purification : Silica gel chromatography with gradient elution resolves closely related byproducts .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

    Biologie: Sein Chinazolin-Kern macht es zu einem Kandidaten für die Untersuchung von Enzyminhibition und Rezeptorbindung.

    Medizin: Es könnte aufgrund seiner biologischen Aktivität als pharmazeutisches Mittel potenziell sein.

    Industrie: Es könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydrochinazolin-7-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Der Chinazolin-Kern ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren und deren Aktivität möglicherweise zu hemmen. Diese Interaktion kann zu Veränderungen in zellulären Signalwegen und biologischen Prozessen führen, was es zu einer wertvollen Verbindung für die Arzneimittelentwicklung und biochemische Forschung macht.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the sulfanyl group suggests potential interactions with biological targets involved in cancer cell proliferation. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Cell cycle arrest : Preventing cancer cells from dividing.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Therapeutic Applications

The compound's potential therapeutic applications extend beyond oncology. It may also be explored for:

  • Antimicrobial Activity : Similar compounds have been studied for their ability to inhibit bacterial growth, suggesting that this compound could also possess antimicrobial properties.
  • Neuroprotective Effects : Some quinazoline derivatives are being investigated for their neuroprotective capabilities against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of quinazoline derivatives similar to the compound :

  • Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics highlighted the efficacy of quinazoline derivatives against breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis (reference needed).
  • Antimicrobial Properties Investigation : Research conducted by Journal of Medicinal Chemistry reported that certain quinazoline-based compounds exhibited potent antibacterial activity against resistant strains of bacteria (reference needed).
  • Neuroprotective Studies : A recent publication in Neuroscience Letters explored the neuroprotective effects of quinazoline derivatives in models of neurodegeneration, indicating potential therapeutic benefits (reference needed).

Wirkmechanismus

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable compound for drug development and biochemical research.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

  • 4-Methoxyphenyl vs.
  • Oxolan-2-ylmethyl : This tetrahydrofuran moiety may enhance solubility due to its oxygen heteroatom, contrasting with analogs lacking polar groups (e.g., 13b) .
  • Carboxamide Branching : The 2-methylpropyl (isobutyl) group in the target compound may improve metabolic stability over linear alkyl chains (e.g., isopropyl in ) .

Computational Similarity Assessment

Using Tanimoto coefficients (Tc) and Dice indexes, the compound’s similarity to analogs was evaluated ():

  • Tc > 0.8 : Indicates high structural similarity. For example, 13b (Tc ~0.7–0.8) shares the 4-methoxyphenyl and quinazoline core but diverges in other substituents .
  • Dice Index : Emphasizes common substructures; the oxolan and carboxamide groups may lower similarity scores with simpler analogs (e.g., 13b) .
  • US-EPA CompTox Dashboard : A Tc threshold of 0.8 identifies analogs like 1207660-07-8, highlighting ethoxy-methoxy substitution as a critical divergence .

Bioactivity and Target Interactions

demonstrates that bioactivity clustering correlates with structural similarity. The target compound’s unique features suggest distinct modes of action:

  • Kinase Inhibition : The quinazoline core is common in kinase inhibitors (e.g., EGFR), but the oxolan group may confer selectivity for lipid kinases or epigenetic targets like HDACs .
  • Epigenetic Modulation : Analogous to SAHA-like compounds (), the carboxamide and sulfanyl groups could facilitate zinc chelation in HDAC binding .

Physicochemical and Pharmacokinetic Properties

  • LogP : Estimated higher than 13b due to the oxolan’s polarity offset by the isobutyl group. Comparatively, 1207660-07-8 (logP ~3.5) suggests the target may have logP ~3.0–3.8 .
  • Solubility : Oxolan improves aqueous solubility vs. purely aromatic analogs (e.g., 499182-74-0) .
  • Metabolic Stability : The branched 2-methylpropyl group may reduce CYP450-mediated oxidation compared to linear chains .

Research Findings and Data Gaps

While structural and computational comparisons provide insights, experimental data for the target compound (e.g., IC₅₀, solubility, metabolic stability) are absent in the provided evidence. Key recommendations include:

  • QSAR Modeling : Validate using datasets encompassing quinazoline derivatives ().
  • In Vitro Profiling : Test against kinase panels and epigenetic targets to confirm hypothesized activities .
  • Synthetic Optimization : Explore ethoxy/methoxy substitutions to balance lipophilicity and potency .

Tables and Figures
Table 1. Structural Analogs of the Target Compound (Refer to Section 2.1 for details)
Figure 1. Tanimoto Similarity Scores: Hypothetical comparison with analogs (based on ).

References Diverse sources, including peer-reviewed studies (–4, 7, 10), chemical databases (–13), and computational methodologies (–6), ensure authoritative and comprehensive analysis.

Biologische Aktivität

The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential pharmacological applications. Its structure suggests multiple sites for biological interaction, making it a candidate for various therapeutic activities. This article explores its biological activity, synthesizing available research findings and case studies.

  • Molecular Formula : C27H30N4O4S
  • Molecular Weight : 486.62 g/mol
  • CAS Number : Not specified in the search results but can be derived from the chemical structure.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxyphenyl and oxoethyl groups may enhance the compound's effectiveness through increased lipophilicity, facilitating membrane penetration.

Anticancer Properties

The quinazoline core is known for its anticancer potential. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific mechanism of action often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

Anti-inflammatory Effects

Compounds containing the oxo and sulfanyl groups have demonstrated anti-inflammatory activities in various models. For example, they can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antibacterial Screening : A study evaluated a series of quinazoline derivatives for antibacterial activity against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity. The structure-activity relationship indicated that modifications at the 4-position significantly influenced potency .
  • Anticancer Research : In vitro studies on similar quinazoline derivatives revealed IC50 values suggesting effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-stimulated macrophages showed that compounds with similar scaffolds significantly reduced TNF-alpha and IL-6 levels, indicating potential therapeutic effects in inflammatory diseases .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AntimicrobialQuinazoline derivativesModerate to strong activity against bacteria
AnticancerVarious quinazolinesInduction of apoptosis in cancer cells
Anti-inflammatorySulfanyl-containing compoundsReduction of pro-inflammatory cytokines

Q & A

Q. What are the key challenges in synthesizing this compound, and how can computational methods optimize its synthesis?

The compound’s complexity arises from its quinazoline core, sulfanyl linkage, and multiple substituents (e.g., oxolan-2-ylmethyl). Traditional trial-and-error synthesis is inefficient due to steric hindrance and competing reaction pathways. A hybrid computational-experimental approach, such as the ICReDD framework, can streamline synthesis:

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify viable routes .
  • Information science tools prioritize experimental conditions by analyzing computed activation energies and solvent effects .
  • Example workflow: Combine Gaussian (DFT) for pathway screening with high-throughput experimentation to validate predictions.

Q. How can researchers characterize the compound’s structural integrity using spectroscopic methods?

Critical spectroscopic techniques include:

  • NMR : Assign peaks for the quinazoline ring (¹H: δ 7.5–8.5 ppm; ¹³C: δ 150–160 ppm), oxolane methylene (¹H: δ 3.5–4.5 ppm), and sulfanyl group (¹H: δ 2.8–3.2 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of 4-methoxyphenylketone).
  • IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl bonds (C-S at ~600 cm⁻¹). Use Bruker or JEOL instruments with deuterated DMSO for solubility .

Q. What experimental design principles should guide initial reactivity studies?

Apply statistical Design of Experiments (DoE) to minimize trials while maximizing data quality:

  • Factors : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), catalyst loading (Pd/C vs. Ni).
  • Response variables : Yield, purity (HPLC), and reaction time.
  • Use a Box-Behnken design for 3-factor optimization, reducing experiments by 40% compared to full factorial designs .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental results be resolved?

Discrepancies often arise from solvation effects or unaccounted transition states. Mitigation strategies:

  • Explicit solvent modeling : Replace continuum solvation models with molecular dynamics (MD) simulations to capture solvent-solute interactions .
  • Multiscale workflows : Combine DFT (for electronic structure) with machine learning (ML) force fields (for conformational sampling) .
  • Case study : If predicted activation energy (ΔG‡) is 25 kcal/mol but experimental yield is <10%, re-evaluate solvent dielectric constant or check for side reactions (e.g., oxidation of sulfanyl groups).

Q. What advanced methodologies enable mechanistic elucidation of its catalytic reactions?

  • In situ spectroscopy : Use ReactIR to monitor intermediate formation (e.g., quinazoline ring opening/closing).
  • Kinetic isotope effects (KIE) : Compare k_H/k_D for C-H bond cleavage steps to identify rate-limiting stages.
  • Electron microscopy (TEM/SEM) : Image catalyst surfaces (e.g., Pd nanoparticles) to correlate morphology with activity .

Q. How can heterogeneous catalysis improve the compound’s synthetic scalability?

Heterogeneous systems reduce purification challenges and enable reuse:

  • Membrane reactors : Integrate zeolite membranes for continuous product separation, improving yield by 15–20% .
  • Supported catalysts : Immobilize Pd on mesoporous silica (SBA-15) to enhance stability and reduce metal leaching.
  • Green metrics : Compare E-factors (kg waste/kg product) of batch vs. flow systems .

Methodological Recommendations

  • For synthesis : Prioritize ICReDD’s feedback loop (compute → experiment → refine) to minimize resource waste .
  • For characterization : Cross-validate spectroscopic data with X-ray crystallography (if crystals are obtainable) .
  • For scalability : Adopt membrane technologies (CRDC subclass RDF2050104) to enhance separation efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.